1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an aminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-aminophenyl derivatives with pyrrolidine-3,5-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the pyrrolidine ring.
4-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Aminophenylsulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.
Uniqueness
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the carboxylic acid group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Biological Activity
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. Its structure allows for various interactions within biological systems, making it a candidate for further research and development.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
Structural Features
- Pyrrolidine Ring : The presence of the pyrrolidine moiety contributes to the compound's biological activity.
- Amino Group : The 4-aminophenyl group is crucial for interaction with biological targets.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. Its mechanism of action primarily involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and angiogenesis.
- Inhibition of MMPs : The compound binds to the active sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This results in reduced extracellular matrix degradation, thereby limiting tumor growth and spread .
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
Antimicrobial Activity
Research has indicated that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing inhibition of growth at certain concentrations.
Antimicrobial Efficacy
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating its potential as an antimicrobial agent.
Antioxidant Activity
The compound has been assessed for its antioxidant capabilities using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. Findings suggest that it exhibits antioxidant activity comparable to known antioxidants, which may contribute to its overall therapeutic effects .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed post-administration.
- Distribution : Widely distributed throughout tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine, with some metabolites remaining unchanged.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSAYPXWBFJXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587942 | |
Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346637-44-3 | |
Record name | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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